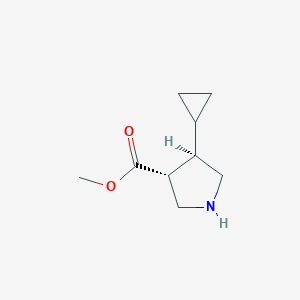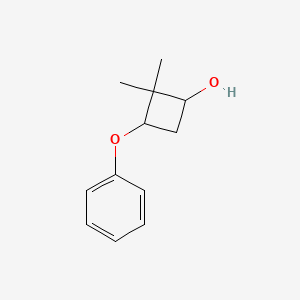![molecular formula C8H15Cl2N B12314699 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds It is a bicyclic structure containing a nitrogen atom, making it a heterocyclic compound
Métodos De Preparación
The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the required stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds such as:
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has an oxygen atom in place of a carbon atom in the bicyclic structure.
2-Azabicyclo[3.2.1]octane: This compound lacks the chloromethyl group but shares the azabicyclo structure.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C8H15Cl2N |
|---|---|
Peso molecular |
196.11 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H14ClN.ClH/c9-6-8-2-1-4-10(7-8)5-3-8;/h1-7H2;1H |
Clave InChI |
WSKITLIVRATZCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C1)C2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)

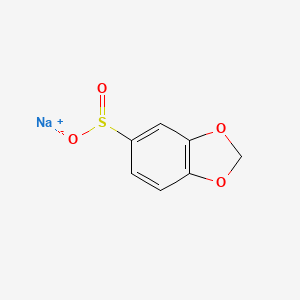


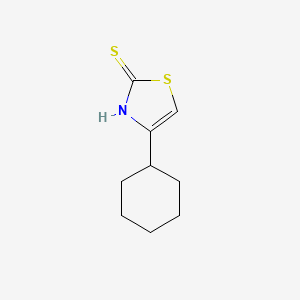

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
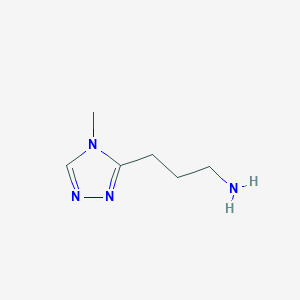
![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)


